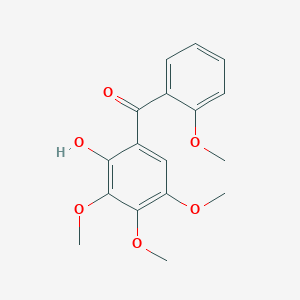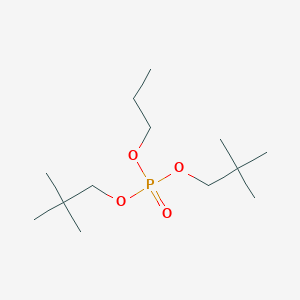
Ethyl 2-(cyanomethyl)but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(cyanomethyl)but-2-enoate is an organic compound with the molecular formula C8H11NO2 It is a derivative of butenoic acid, featuring a cyano group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-(cyanomethyl)but-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base, followed by esterification. The reaction typically proceeds under mild conditions, with the base catalyzing the formation of the cyano group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(cyanomethyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or different esters.
Applications De Recherche Scientifique
Ethyl 2-(cyanomethyl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
Ethyl 2-(cyanomethyl)but-2-enoate can be compared with similar compounds such as ethyl 2-butenoate and ethyl 2-methylbut-2-enoate. While these compounds share structural similarities, the presence of the cyano group in this compound imparts unique reactivity and potential applications. The cyano group enhances its ability to participate in nucleophilic addition and substitution reactions, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
- Ethyl 2-butenoate
- Ethyl 2-methylbut-2-enoate
- Ethyl cyanoacetate
Propriétés
Numéro CAS |
54244-77-8 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
ethyl 2-(cyanomethyl)but-2-enoate |
InChI |
InChI=1S/C8H11NO2/c1-3-7(5-6-9)8(10)11-4-2/h3H,4-5H2,1-2H3 |
Clé InChI |
XBVRGXYOJPHDFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


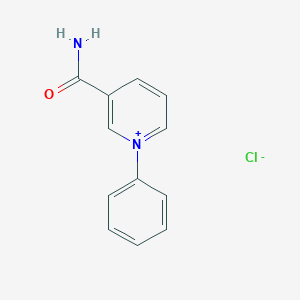


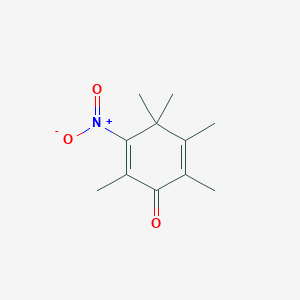
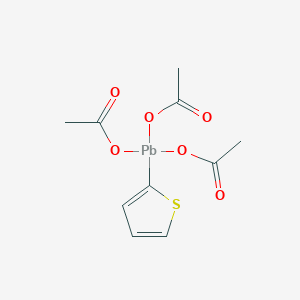



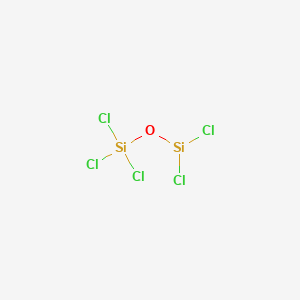
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
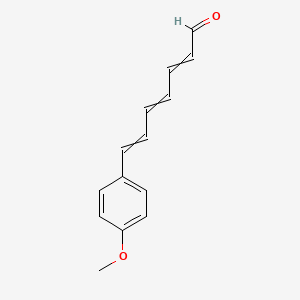
![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
